

The Pharmacokinetics and Bioavailability of GS-441524: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-441524, the parent nucleoside of the prodrug remdesivir, has garnered significant attention for its potent antiviral activity, particularly against coronaviruses, including the feline infectious peritonitis (FIP) virus. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for optimizing therapeutic regimens and advancing its potential clinical applications. This technical guide provides an in-depth review of the pharmacokinetics of **GS-441524**, compiling quantitative data from key studies, detailing experimental methodologies, and visualizing its metabolic pathway and typical experimental workflows.

Introduction

GS-441524 is a small molecule nucleoside analog that acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Its mechanism of action involves intracellular phosphorylation to an active triphosphate form, which is then incorporated into nascent viral RNA chains, leading to premature termination of transcription.[1][2] While the prodrug remdesivir was developed to enhance intracellular delivery, **GS-441524** itself is the primary active metabolite circulating in the plasma.[2] This guide focuses on the absorption, distribution, metabolism, and excretion (ADME) properties of **GS-441524**, with a particular emphasis on data derived from feline studies, given its prominent use in treating FIP.



Pharmacokinetic Profile of GS-441524

The pharmacokinetic parameters of **GS-441524** have been investigated across various species and administration routes. The data presented herein is primarily from studies in domestic cats, a key target species for this antiviral agent.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of **GS-441524** following intravenous, subcutaneous, and oral administration in cats.

Table 1: Pharmacokinetic Parameters of **GS-441524** in Cats Following Intravenous (IV) Administration of Remdesivir

Parameter	Value (Mean ± SD)	Reference
Dose (Remdesivir)	15 mg/kg	[3][4]
Cmax (ng/mL)	2632 ± 862	[3][4]
Tmax (hours)	1.0 ± 0	[3][4]
t½ (hours)	5.14 ± 0.81	[3][4]
Plasma Protein Binding	~22.54%	[5]

Table 2: Pharmacokinetic Parameters of **GS-441524** in Cats Following Subcutaneous (SC) Administration

Parameter	Value (Mean ± SD)	Reference
Dose (GS-441524)	4 mg/kg	[6]
Bioavailability	High (similar to IV)	[7]
Sustained Plasma Levels	Effective concentrations maintained for over 24 hours	[6][7]

Table 3: Pharmacokinetic Parameters of **GS-441524** in Cats Following Oral (PO) Administration



Parameter	Value (Mean ± SD)	Reference
Dose (GS-441524)	25 mg/kg	[3]
Cmax (ng/mL)	10,290	[3]
Tmax (hours)	3.0 - 8.0	[3]
Bioavailability	~40% of IV/SC routes	[7]

Table 4: Oral Bioavailability of GS-441524 in Various Species

Species	Oral Bioavailability (%)	Reference
Cat	~40% (estimated)	[7]
Dog	up to 92%	[8]
Rodents (mice, rats)	12% - 57%	[8]
Cynomolgus Monkey	< 8.0%	[8]
Human (estimated)	13% - 20%	[8]

Experimental Protocols

The following sections detail the methodologies typically employed in pharmacokinetic studies of **GS-441524**.

Animal Models and Drug Administration

- Subjects: Healthy adult domestic cats are commonly used. For studies involving FIP, client-owned cats with a confirmed diagnosis may be enrolled.[5][6]
- Intravenous (IV) Administration: A single bolus of remdesivir (e.g., 15 mg/kg) is administered intravenously, typically via a cephalic catheter.[4][5]
- Subcutaneous (SC) Administration: GS-441524 is administered subcutaneously, often at a dosage of 4 mg/kg.[6]



Oral (PO) Administration: GS-441524 is administered orally, for example, at a dose of 25 mg/kg in a capsule.[3]

Sample Collection and Processing

- Blood Sampling: Serial blood samples (approximately 0.5-1 mL) are collected from a
 peripheral vein at predetermined time points. For IV administration, typical time points
 include 0.083, 0.5, 1, 3, 6, 8, and 24 hours post-dose.[3] For oral administration, samples are
 often collected at 0.5, 1, 3, 6, 8, and 24 hours post-dose.[3]
- Plasma Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., lithium heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.[2] [9]
- Sample Pre-treatment for Analysis: Prior to analysis, plasma samples undergo protein precipitation. This is commonly achieved by adding methanol or acetonitrile, followed by centrifugation to remove precipitated proteins.[8][10]

Bioanalytical Method: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of **GS-441524** in biological matrices due to its high sensitivity and specificity.

- Chromatographic Separation:
 - Column: A reverse-phase C18 column is typically used (e.g., Kinetex® 2.6 μm Polar C18 or Acquity HSS T3 1.8 μm).[1][10]
 - Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous phase (e.g., 20 mM ammonium acetate or 0.05% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[1][8][10]
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive mode is used.[10]



- Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for GS-441524, ensuring high selectivity. A common ion transition is m/z 292.2 → m/z 173.1.[10]
- Quantification: Calibration curves are generated using standards of known GS-441524 concentrations in the same biological matrix. An internal standard is used to correct for variations in sample processing and instrument response.[10]

Mandatory Visualizations Signaling Pathway

The following diagram illustrates the intracellular activation of **GS-441524**.



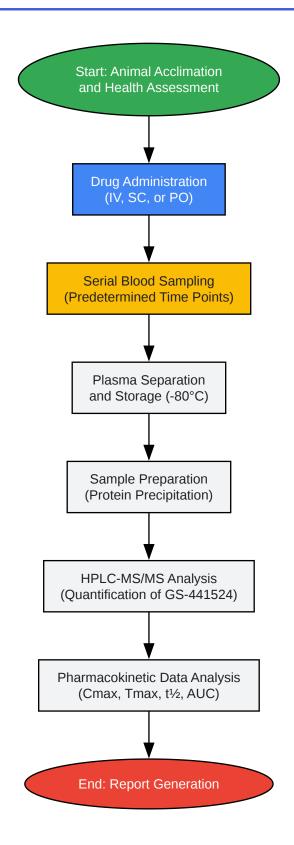
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Caption: Intracellular activation pathway of GS-441524.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a pharmacokinetic study of **GS-441524**.





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Caption: Experimental workflow for a **GS-441524** pharmacokinetic study.



Conclusion

The pharmacokinetic profile of **GS-441524** is characterized by rapid absorption and a relatively short half-life following intravenous administration of its prodrug, remdesivir. While subcutaneous administration provides high bioavailability, the oral route results in lower, more variable absorption in cats compared to other species. The detailed experimental protocols and workflows presented in this guide provide a framework for conducting robust pharmacokinetic evaluations of **GS-441524**. A thorough understanding of these principles is essential for the continued development and optimization of **GS-441524** as a promising antiviral therapeutic.

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